![molecular formula C15H15BrN2O3S B3536071 N-(2-bromophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B3536071.png)
N-(2-bromophenyl)-2-[methyl(methylsulfonyl)amino]benzamide
Overview
Description
N-(2-bromophenyl)-2-[methyl(methylsulfonyl)amino]benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been extensively studied for its therapeutic potential in treating various types of cancer. This compound was first synthesized in 1998 by a team of chemists at Bayer AG, and since then, it has been the focus of numerous scientific studies aimed at understanding its mechanism of action and potential clinical applications.
Mechanism of Action
N-(2-bromophenyl)-2-[methyl(methylsulfonyl)amino]benzamide 43-9006 exerts its anti-tumor effects by inhibiting the activity of several protein kinases that are involved in tumor growth and angiogenesis. Specifically, it binds to the ATP-binding pocket of RAF kinases and inhibits their activity, which in turn leads to downstream inhibition of the MAPK/ERK signaling pathway. Additionally, N-(2-bromophenyl)-2-[methyl(methylsulfonyl)amino]benzamide 43-9006 inhibits the activity of VEGFR-2 and PDGFR-β, which are involved in tumor angiogenesis.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-2-[methyl(methylsulfonyl)amino]benzamide 43-9006 has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit tumor angiogenesis. Additionally, N-(2-bromophenyl)-2-[methyl(methylsulfonyl)amino]benzamide 43-9006 has been shown to have immunomodulatory effects, including the inhibition of T-cell activation and the induction of regulatory T cells.
Advantages and Limitations for Lab Experiments
N-(2-bromophenyl)-2-[methyl(methylsulfonyl)amino]benzamide 43-9006 has several advantages for lab experiments, including its well-characterized mechanism of action and its ability to inhibit multiple protein kinases that are involved in tumor growth and angiogenesis. However, there are also some limitations to its use in lab experiments, including its relatively low solubility in water and its potential for off-target effects.
Future Directions
There are several potential future directions for research on N-(2-bromophenyl)-2-[methyl(methylsulfonyl)amino]benzamide 43-9006. One area of interest is the development of combination therapies that incorporate N-(2-bromophenyl)-2-[methyl(methylsulfonyl)amino]benzamide 43-9006 with other anti-cancer agents. Additionally, there is ongoing research aimed at identifying biomarkers that can predict response to N-(2-bromophenyl)-2-[methyl(methylsulfonyl)amino]benzamide 43-9006 treatment, as well as identifying mechanisms of resistance to the drug. Finally, there is interest in exploring the potential use of N-(2-bromophenyl)-2-[methyl(methylsulfonyl)amino]benzamide 43-9006 in other disease contexts beyond cancer, such as autoimmune disorders and inflammatory diseases.
Scientific Research Applications
N-(2-bromophenyl)-2-[methyl(methylsulfonyl)amino]benzamide 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several protein kinases that are involved in tumor growth and angiogenesis, including RAF kinases, VEGFR-2, and PDGFR-β. In preclinical studies, N-(2-bromophenyl)-2-[methyl(methylsulfonyl)amino]benzamide 43-9006 has demonstrated significant anti-tumor activity in various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.
properties
IUPAC Name |
N-(2-bromophenyl)-2-[methyl(methylsulfonyl)amino]benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3S/c1-18(22(2,20)21)14-10-6-3-7-11(14)15(19)17-13-9-5-4-8-12(13)16/h3-10H,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STVYZUOROBBTKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)NC2=CC=CC=C2Br)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.